![molecular formula C8H16B2O4 B13939637 (4R,4'S)-2,2'-Diethyl-4,4'-bi[1,3,2-dioxaborolane]](/img/structure/B13939637.png)
(4R,4'S)-2,2'-Diethyl-4,4'-bi[1,3,2-dioxaborolane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] is a boronic ester compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of boron-oxygen (B-O) bonds, which impart significant reactivity and versatility in chemical synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] typically involves the reaction of boronic acids with diols. One common method is the reaction of boronic acid with 1,2- or 1,3-diols under mild conditions to form the boronic ester . The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of (4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
(4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester back to the corresponding boronic acid.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound formed by the coupling of the boronic ester with an aryl halide .
Applications De Recherche Scientifique
(4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] has a wide range of applications in scientific research, including:
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of polymers, adhesives, and other materials with unique properties.
Mécanisme D'action
The mechanism of action of (4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] involves the formation and breaking of B-O bonds. The compound can interact with various molecular targets, such as enzymes or receptors, through its boron center. These interactions can modulate biological pathways and lead to specific effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with similar reactivity but different structural features.
Pinacol vinylboronate: A boronic ester used in similar applications but with distinct chemical properties.
Uniqueness
(4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] is unique due to its specific stereochemistry and the presence of two ethyl groups, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in certain synthetic applications and research studies .
Propriétés
Formule moléculaire |
C8H16B2O4 |
|---|---|
Poids moléculaire |
197.84 g/mol |
Nom IUPAC |
(4R)-2-ethyl-4-[(4S)-2-ethyl-1,3,2-dioxaborolan-4-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C8H16B2O4/c1-3-9-11-5-7(13-9)8-6-12-10(4-2)14-8/h7-8H,3-6H2,1-2H3/t7-,8+ |
Clé InChI |
WFUKJSSNVYCAIT-OCAPTIKFSA-N |
SMILES isomérique |
B1(OC[C@@H](O1)[C@@H]2COB(O2)CC)CC |
SMILES canonique |
B1(OCC(O1)C2COB(O2)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tricyclo[4.2.2.0~1,6~]decane](/img/structure/B13939555.png)
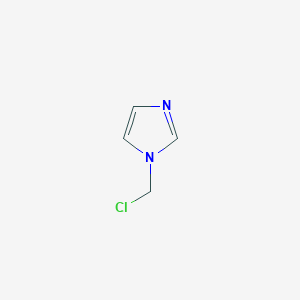
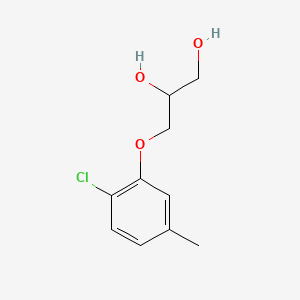
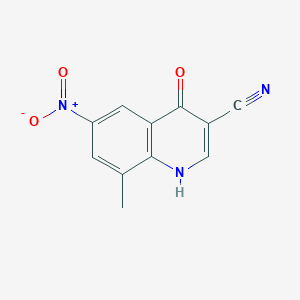
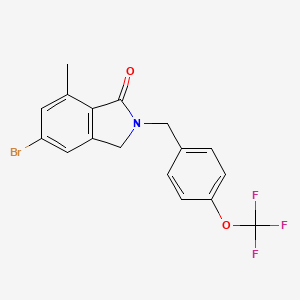
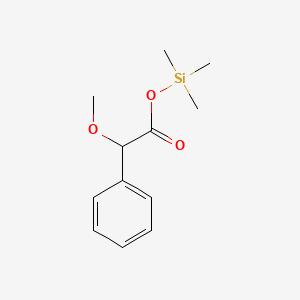


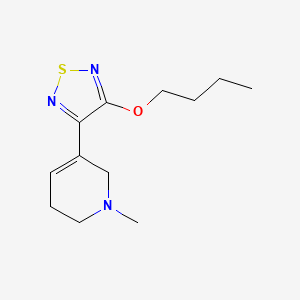
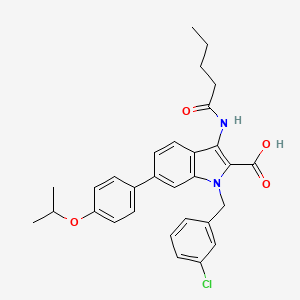


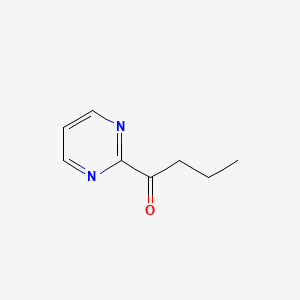
![2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13939629.png)
